2-Trimethylsiloxy-1,1,1,5,5,5-hexafluoropent-2-ene-4-one
Overview
Description
2-Trimethylsiloxy-1,1,1,5,5,5-hexafluoropent-2-ene-4-one is a chemical compound with the molecular formula C8H10F6O2Si. It is known for its unique structure, which includes both silicon and fluorine atoms, making it a compound of interest in various fields of scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Trimethylsiloxy-1,1,1,5,5,5-hexafluoropent-2-ene-4-one typically involves the reaction of hexafluoroacetone with trimethylsilyl enol ethers. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of anhydrous solvents and inert atmosphere to prevent any side reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
2-Trimethylsiloxy-1,1,1,5,5,5-hexafluoropent-2-ene-4-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of alcohols or other reduced forms.
Substitution: The silicon and fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may produce alcohols, and substitution reactions can result in a variety of substituted derivatives .
Scientific Research Applications
2-Trimethylsiloxy-1,1,1,5,5,5-hexafluoropent-2-ene-4-one has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Mechanism of Action
The mechanism of action of 2-Trimethylsiloxy-1,1,1,5,5,5-hexafluoropent-2-ene-4-one involves its interaction with various molecular targets. The silicon and fluorine atoms in the compound play a crucial role in its reactivity and interactions. The pathways involved in its mechanism of action are still under investigation, but it is known to participate in various chemical reactions due to its unique structure .
Comparison with Similar Compounds
Similar Compounds
- 2-Trimethylsiloxy-1,1,1,3,3,3-hexafluoropropene
- 2-Trimethylsiloxy-1,1,1,4,4,4-hexafluorobut-2-ene
- 2-Trimethylsiloxy-1,1,1,6,6,6-hexafluorohex-2-ene
Uniqueness
What sets 2-Trimethylsiloxy-1,1,1,5,5,5-hexafluoropent-2-ene-4-one apart from similar compounds is its specific arrangement of silicon and fluorine atoms, which imparts unique chemical properties and reactivity. This makes it particularly valuable in applications requiring high reactivity and stability .
Properties
IUPAC Name |
(Z)-1,1,1,5,5,5-hexafluoro-4-trimethylsilyloxypent-3-en-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10F6O2Si/c1-17(2,3)16-6(8(12,13)14)4-5(15)7(9,10)11/h4H,1-3H3/b6-4- | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPDRURCPUBSLNQ-XQRVVYSFSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)OC(=CC(=O)C(F)(F)F)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[Si](C)(C)O/C(=C\C(=O)C(F)(F)F)/C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10F6O2Si | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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